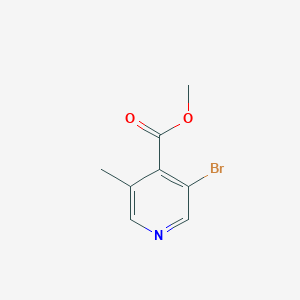![molecular formula C8H14ClF2N B1435803 1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride CAS No. 2098002-16-3](/img/structure/B1435803.png)
1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride
Overview
Description
1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride is a chemical compound with the molecular formula C8H14ClF2N and a molecular weight of 197.66 g/mol . It is characterized by its spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to a nonane ring system. This compound is typically found in solid form and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride involves several steps, starting with the formation of the spirocyclic core. The reaction typically involves the use of fluorinating agents to introduce the fluorine atoms into the molecule. Common reagents used in the synthesis include hydrogen fluoride and other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of fluorine atoms or the reduction of the nitrogen-containing ring.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include temperature control, solvent choice, and reaction time .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted spirocyclic compounds. These products can have different physical and chemical properties compared to the parent compound .
Scientific Research Applications
1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride involves its interaction with molecular targets in biological systems. The fluorine atoms in the compound can form strong bonds with various biomolecules, affecting their structure and function. The spirocyclic structure allows the compound to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoro-5-oxa-8-azaspiro[2.6]nonane hydrochloride: Similar in structure but contains an oxygen atom in the ring system.
1,1-Difluoro-6-azaspiro[2.6]nonane: The non-hydrochloride form of the compound.
Uniqueness
1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride is unique due to its specific spirocyclic structure and the presence of two fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2,2-difluoro-7-azaspiro[2.6]nonane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)6-7(8)2-1-4-11-5-3-7;/h11H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBQDDXYQRDRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC1)CC2(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1435720.png)
![6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1435724.png)
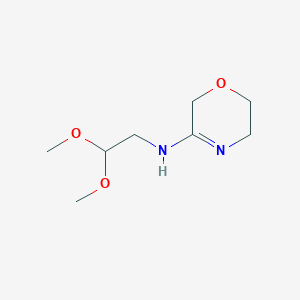
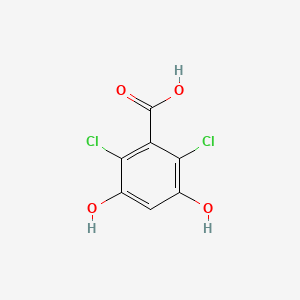

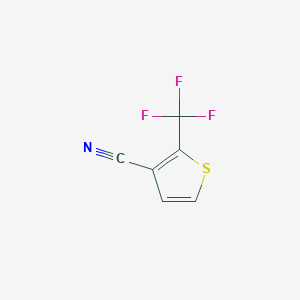
![9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one](/img/structure/B1435731.png)
![Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate](/img/structure/B1435732.png)
![N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B1435733.png)
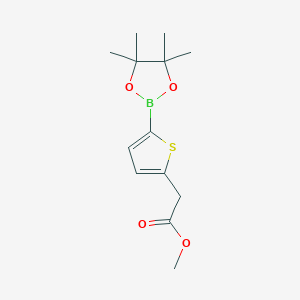
![(1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine](/img/structure/B1435736.png)


